3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid
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Overview
Description
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is an organic compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is a carboxylic acid derivative that features a benzyloxycarbonyl-protected amine group attached to a phenylpropanoic acid backbone . This compound is primarily used in research settings and is known for its role in various synthetic and analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the phenylpropanoic acid backbone: This can be achieved through various methods, including Friedel-Crafts acylation or Heck coupling reactions.
Coupling of the protected amine to the phenylpropanoic acid: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used to remove the benzyloxycarbonyl group.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Free amine.
Scientific Research Applications
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved to release the free amine, which can then participate in various biochemical reactions . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is unique due to its benzyloxycarbonyl-protected amine group, which provides stability and allows for selective deprotection under specific conditions . This feature makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
CAS No. |
1131595-04-4 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[4-(phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)11-10-14-6-8-15(9-7-14)12-19-18(22)23-13-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22)(H,20,21) |
InChI Key |
XXSSUYZAYWXFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
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